Pyridoxamine 5'-phosphate(1-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

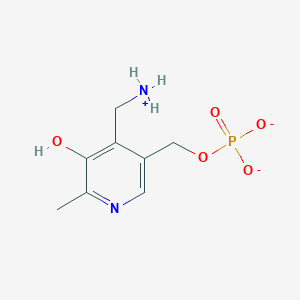

Pyridoxamine 5'-phosphate(1-) is an organophosphate oxoanion that is the conjugate base of pyridoxamine 5'-phosphate. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a pyridoxamine 5'-phosphate.

科学研究应用

Role in Enzyme Regulation

Pyridoxamine 5'-phosphate(1-) serves as a cofactor for several enzymes involved in amino acid metabolism. Its role is crucial in the functioning of pyridoxal phosphate-dependent enzymes, which are vital for transamination and decarboxylation reactions. For instance, studies have shown that pyridoxamine 5'-phosphate(1-) can stabilize carbanionic intermediates in enzymatic reactions, impacting the efficiency of enzymes like aspartate aminotransferase and alanine racemase .

Clinical Applications in Neurology

A significant application of pyridoxamine 5'-phosphate(1-) is in the treatment of pyridoxine-dependent epilepsy (PDE) and pyridoxamine-5'-phosphate oxidase (PNPO) deficiency. These conditions are characterized by refractory seizures that respond positively to pyridoxal phosphate therapy. A scoping review covering 87 cases demonstrated that patients receiving pyridoxal phosphate showed a dramatic response, with seizure cessation observed in approximately 61% of cases .

Case Study Insights

- Patient Response : In a cohort study involving patients with PNPO deficiency, those treated with pyridoxal phosphate exhibited significant clinical improvements. Notably, early intervention correlated with better neurocognitive outcomes .

- Adverse Effects : While effective, some patients experienced adverse effects such as hypotonia or status epilepticus upon transitioning to pyridoxal phosphate therapy. This highlights the need for careful monitoring during treatment .

Potential in Cosmetic Formulations

Beyond its medical applications, pyridoxamine 5'-phosphate(1-) is being explored for its cosmetic benefits. Its antioxidant properties make it a candidate for inclusion in skin care formulations aimed at improving skin hydration and reducing oxidative stress. Research indicates that formulations incorporating this compound can enhance skin barrier function and overall skin health .

Research on Mechanistic Pathways

Recent studies have delved into the mechanistic pathways involving pyridoxamine 5'-phosphate(1-). For example, it has been demonstrated that this compound can facilitate the catabolism of cysteine without the need for enzymes, highlighting its potential role in metabolic pathways independent of enzymatic action . This discovery opens avenues for further research into non-traditional roles of vitamin B6 derivatives.

Data Summary Table

化学反应分析

Transamination in PLP-Dependent Enzymes

PMP serves as the amine-bearing intermediate in transaminases, facilitating amino group transfer between substrates. In aspartate aminotransferase (AAT, Fold Type I), PMP is formed when PLP reacts with L-aspartate to release oxaloacetate . The reaction proceeds through a Schiff base intermediate (internal aldimine), where PMP sequesters the amino group. Subsequent interaction with α-ketoglutarate regenerates PLP and produces glutamate .

Key mechanistic features :

-

Protonation states of PLP’s N1 pyridine nitrogen and O3’ phenolic oxygen dictate reaction specificity .

-

Quinonoid intermediates stabilize electron withdrawal during bond cleavage .

-

Conformational changes (open-to-closed transitions) isolate the active site during catalysis .

Nonenzymatic Transamination with Glyoxylate

PMP undergoes metal-catalyzed transamination with glyoxylate to form pyridoxal 5'-phosphate (PLP). Experimental studies show:

| Reaction Condition | Parameter | Value |

|---|---|---|

| Catalyst | Cu²⁺ | Optimal activity |

| pH | 5.2 | Maximal yield |

| Temperature | Room temperature | Standard conditions |

| Yield (PLP) | ~80% | With Cu²⁺ |

Mechanism :

-

Schiff base formation : PMP’s amino group reacts with glyoxylate’s carbonyl.

-

Double bond rearrangement : Facilitated by Cu²⁺, leading to water elimination .

-

Proton transfer : Glu72 donates a proton to stabilize intermediates .

Substituting Cu²⁺ with other metals (e.g., Fe³⁺, Zn²⁺) reduces yields to <30% .

Biosynthetic Role in PLP Production

PMP is a precursor in microbial PLP biosynthesis. In Pyridoxine 5'-phosphate synthase (PdxJ), PMP derivatives participate in ring-closure reactions with 1-deoxy-D-xylulose-5-phosphate (DXP) to form pyridoxine 5'-phosphate (PNP) . Subsequent oxidation by PdxH converts PNP to PLP .

Critical residues :

pH-Dependent Reactivity

PMP’s protonation state influences its participation in redox reactions:

-

Acidic conditions (pH <4) : Favors PMP’s amine group protonation, inhibiting transamination .

-

Neutral to slightly acidic (pH 5–6) : Optimal for Schiff base formation with α-keto acids .

Structural Determinants of Reaction Specificity

PMP’s orientation in enzyme active sites is governed by fold-type-specific interactions:

These interactions position PMP for stereospecific substrate binding and transition-state stabilization .

Competitive Inhibition by Structural Analogs

PMP derivatives like pyridoxine-5-phosphate (DOP-P) act as competitive inhibitors by mimicking PLP/PMP’s phosphate and ring structure. This inhibition is pH-dependent, with IC₅₀ values decreasing under alkaline conditions .

属性

分子式 |

C8H12N2O5P- |

|---|---|

分子量 |

247.16 g/mol |

IUPAC 名称 |

[4-(azaniumylmethyl)-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate |

InChI |

InChI=1S/C8H13N2O5P/c1-5-8(11)7(2-9)6(3-10-5)4-15-16(12,13)14/h3,11H,2,4,9H2,1H3,(H2,12,13,14)/p-1 |

InChI 键 |

ZMJGSOSNSPKHNH-UHFFFAOYSA-M |

SMILES |

CC1=NC=C(C(=C1O)C[NH3+])COP(=O)([O-])[O-] |

规范 SMILES |

CC1=NC=C(C(=C1O)C[NH3+])COP(=O)([O-])[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。